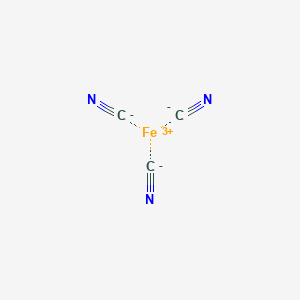
Iron cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tricyanide is an iron coordination entity.
Wissenschaftliche Forschungsanwendungen
Water and Wastewater Treatment :
- Iron cyanide complexes have been studied for their removal from water and wastewater using granular activated carbon. Optimal removal conditions vary based on the specific type of cyanide complex, with iron cyanides showing higher removal efficiency at higher temperatures compared to sodium and zinc cyanides (Dash, Balomajumder, & Kumar, 2009).
Cyanide Metabolism in Microorganisms :
- Research on Pseudomonas pseudoalcaligenes CECT5344 highlights the importance of siderophores in breaking down cyano-metal complexes, including those containing iron cyanide. These siderophores are crucial for bacterial proliferation in the presence of cyanide (Huertas et al., 2006).
Plant Uptake and Assimilation :
- Studies reveal differences in uptake, assimilation, and toxicity of iron cyanide in plants compared to free cyanide. Iron cyanides are typically less permeable through membranes and may follow a different metabolic pathway than free cyanide in plants (Yu, 2015).
Cyanide Biodegradation and Iron Homeostasis :
- Research on the bacterium Pseudomonas pseudoalcaligenes CECT5344 has shown that dihydrodipicolinate synthase (DapA1) is crucial for maintaining iron homeostasis during cyanide assimilation, suggesting a link between cyanide resistance and iron metabolism in certain bacteria (Olaya-Abril et al., 2020).
Adsorptive Removal Using Iron-impregnated Activated Carbon :
- Studies have demonstrated the effectiveness of iron-impregnated activated carbon in removing cyanide from wastewater, highlighting a cost-effective approach for cyanide abatement (Agarwal et al., 2019).
Pressure-induced Linkage Isomerism :
- Iron(II) hexacyanochromate undergoes pressure-induced linkage isomerization of the cyanide anion, affecting its magnetic properties. This suggests potential applications in molecular-level magnetic switching (Coronado et al., 2005).
Iron Recovery from Cyanide Tailings :
- Research on recovering iron from cyanide tailings using reduction roasting-water leaching followed by magnetic separation provides insights into waste management and resource recovery in gold extraction processes (Zhang, Li, & Yu, 2012).
Soil Enzyme Influence on Iron-Cyanide Complex Speciation :
- Studies on the influence of soil enzymes, like laccase, on iron-cyanide complex speciation and mineral adsorption suggest significant implications for the mobility and environmental fate of cyanides in contaminated soils (Zimmerman et al., 2008).
Turn-on Fluorescence Sensing of Cyanide Ions :
- Research into fluorescence sensing of cyanide ions in aqueous solutions at parts-per-billion concentrations explores the application of iron cyanide complexes in environmental monitoring and detection (Kim et al., 2011).
Hospital Wastewater Treatment :
- A two-stage process involving primary chemical treatment with iron sulfite and secondary oxidation has been developed for treating hospital effluents containing high content of cyanide, showcasing the applicability of iron cyanide in wastewater management (Li Zhi-fu, Meng Qing-jian, & Lin, 2005).
Eigenschaften
CAS-Nummer |
5683-74-9 |
|---|---|
Produktname |
Iron cyanide |
Molekularformel |
C3FeN3 |
Molekulargewicht |
133.9 g/mol |
IUPAC-Name |
iron(3+);tricyanide |
InChI |
InChI=1S/3CN.Fe/c3*1-2;/q3*-1;+3 |
InChI-Schlüssel |
XYZXOFUXTBSQQI-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)
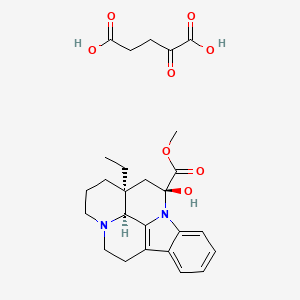
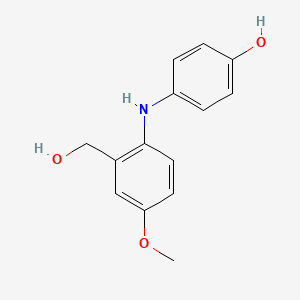
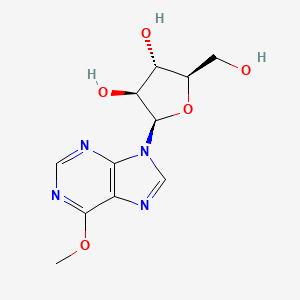
![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)
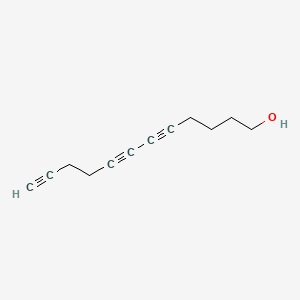

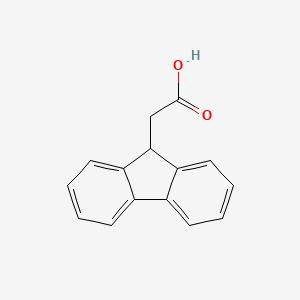



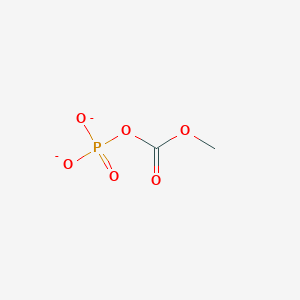
![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)
![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)